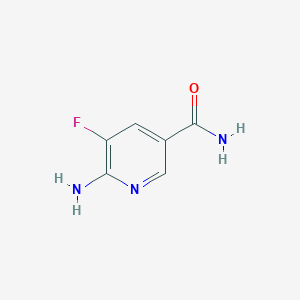

6-Amino-5-fluoronicotinamide

CAS No.:

Cat. No.: VC13676115

Molecular Formula: C6H6FN3O

Molecular Weight: 155.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6FN3O |

|---|---|

| Molecular Weight | 155.13 g/mol |

| IUPAC Name | 6-amino-5-fluoropyridine-3-carboxamide |

| Standard InChI | InChI=1S/C6H6FN3O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,8,10)(H2,9,11) |

| Standard InChI Key | GTFYUOITKYRPQV-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1F)N)C(=O)N |

| Canonical SMILES | C1=C(C=NC(=C1F)N)C(=O)N |

Introduction

Structural Characteristics and Chemical Identity

6-Amino-5-fluoronicotinamide (molecular formula: C₆H₅FN₃O) belongs to the nicotinamide analog family, distinguished by its dual functionalization at the 5- and 6-positions. The pyridine ring’s 5-fluoro substitution introduces electronegativity and steric effects, while the 6-amino group enhances nucleophilic reactivity. This configuration may influence binding affinity to enzymatic cofactors such as NAD(P)+, similar to modifications observed in 6-aminonicotinamide (6AN) and 5-fluoronicotinamide (5-FNAM) .

Comparative Analysis of Fluorinated Nicotinamide Analogs

The biological activity of fluorinated nicotinamides often correlates with their ability to disrupt NAD(P)+-dependent metabolic pathways. For instance:

-

6-Aminonicotinamide (6AN): Converts intracellularly to 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD) in the pentose phosphate pathway (PPP), leading to metabolic dysregulation and epigenetic modulation in cancer cells .

-

5-Fluoronicotinamide (5-FNAM): Demonstrates antimicrobial activity by interfering with nicotinic acid metabolism in Streptococcus spp. and Staphylococcus aureus, likely through competitive inhibition of NAD+ biosynthesis .

These analogs highlight the critical role of fluorine and amino group positioning in determining target specificity and potency.

Synthetic Pathways and Chemical Reactivity

While no documented synthesis of 6-amino-5-fluoronicotinamide exists, routes for analogous compounds suggest feasible strategies.

Hypothetical Synthesis

A plausible route involves:

-

Fluorination of 6-aminonicotinic acid: Using diethylaminosulfur trifluoride (DAST) or Selectfluor® to introduce fluorine at the 5-position.

-

Amidation: Conversion of the carboxylic acid group to an amide via coupling agents (e.g., EDC/HOBt) with ammonium chloride.

This approach mirrors methods used for 5-fluoronicotinic acid derivatives . Challenges include regioselective fluorination and minimizing side reactions at the amino group.

Stability and Reactivity

The electron-withdrawing fluorine atom at the 5-position may stabilize the pyridine ring against electrophilic attacks while enhancing the amino group’s nucleophilicity. Such properties could facilitate interactions with biological targets, such as enzymes requiring NAD(P)+ cofactors.

Biological Activity and Mechanism of Action

The compound’s potential mechanisms are inferred from structurally related inhibitors:

Inhibition of 6-Phosphogluconate Dehydrogenase (6PGD)

6AN-derived 6-amino-NADP+ inhibits 6PGD, a key enzyme in the oxidative PPP, causing accumulation of upstream metabolites (e.g., 6-phosphogluconate) and epigenetic dysregulation (e.g., H3K9me3 loss) in pancreatic cancer metastases . By analogy, 6-amino-5-fluoronicotinamide could undergo similar metabolic activation to a fluorinated NADP+ analog, selectively targeting 6PGD-overexpressing cells.

Antimicrobial Activity

5-Fluoronicotinamide inhibits bacterial growth at concentrations as low as 0.05 µg/mL by disrupting NAD+ synthesis in Streptococcus spp. . The 6-amino-5-fluoro variant might exhibit enhanced potency due to improved binding to bacterial nicotinamide phosphoribosyltransferase (NAMPT).

Comparative Pharmacological Profiles

The table below contrasts 6-amino-5-fluoronicotinamide’s inferred properties with characterized analogs:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume